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Compound of Interest

Compound Name: 3-(Chloromethyl)-1,1'-biphenyl

Cat. No.: B1590855 Get Quote

An In-depth Technical Guide to 3-(Chloromethyl)-1,1'-biphenyl: Properties, Synthesis, and

Applications

Foreword
For the discerning researcher and drug development professional, the utility of a chemical

intermediate is defined by its structural features and predictable reactivity. Biphenyl scaffolds

are a cornerstone of modern medicinal chemistry and materials science, offering a privileged

structural motif with favorable pharmacokinetic and electronic properties.[1][2] The

functionalization of this core structure is paramount to its application. This guide provides an in-

depth examination of 3-(Chloromethyl)-1,1'-biphenyl, a versatile yet specific building block.

Our focus extends beyond a simple recitation of data; we aim to provide a causal

understanding of its properties and reactivity, empowering scientists to leverage this molecule

with confidence and strategic insight.

Section 1: Core Molecular Profile and
Physicochemical Properties
3-(Chloromethyl)-1,1'-biphenyl (CAS No. 38580-82-4) is an aromatic organic compound

featuring a biphenyl core functionalized with a chloromethyl group at the meta-position of one

phenyl ring. This specific substitution pattern dictates its steric and electronic profile,

distinguishing it from its ortho- and para-isomers and making it a unique tool for synthetic
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chemists. The chloromethyl group, in particular, serves as a highly reactive handle for

introducing the 3-biphenylmethyl moiety into more complex molecular architectures.

Compound Identifiers and General Properties
A consolidated summary of the key identifiers and physical properties for 3-
(Chloromethyl)-1,1'-biphenyl is presented below. It is critical to note that while some data,

such as molecular weight and formula, are absolute, other physical properties like melting and

boiling points are not widely reported in the literature for this specific isomer. Therefore,

properties of closely related compounds are provided for context and estimation.

Property Value Source(s)

CAS Number 38580-82-4 [3][4][5]

Molecular Formula C₁₃H₁₁Cl [5]

Molecular Weight 202.68 g/mol [5]

Appearance White solid [3]

Solubility

Insoluble in water; Soluble in

common organic solvents such

as ethanol, ether, benzene,

and chloroform.

Inferred from Biphenyl[6]

Storage
Store at 2-8°C, sealed in a dry

environment.
[7]

Section 2: Spectroscopic & Analytical
Characterization
The unambiguous identification of 3-(Chloromethyl)-1,1'-biphenyl relies on a combination of

modern spectroscopic techniques. The predictable electronic environment of the molecule

gives rise to a characteristic spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the most powerful tool for the structural elucidation of this molecule, providing clear

information on the proton and carbon environments.

¹H NMR: The proton NMR spectrum is the first line of analysis. Experimental data for a

sample in CDCl₃ shows a characteristic singlet for the chloromethyl protons and a series of

multiplets in the aromatic region corresponding to the nine protons on the biphenyl core.[3]

~4.6 ppm (s, 2H): This singlet corresponds to the two protons of the chloromethyl (-CH₂Cl)

group. Its downfield shift is due to the deshielding effect of the adjacent chlorine atom.

~7.3-7.7 ppm (m, 9H): This complex multiplet region contains the signals for all nine

protons on the two phenyl rings. The protons on the substituted ring (H2, H4, H5, H6) and

the unsubstituted ring (H2', H3', H4', H5', H6') will have distinct, albeit overlapping, signals.

¹³C NMR: While specific experimental data is not readily available, the carbon spectrum can

be confidently predicted. It would feature 11 distinct signals: one for the chloromethyl carbon

and ten for the aromatic carbons (noting that C1, C1', and C3 would be quaternary and likely

show lower intensity).

~45-47 ppm: Expected chemical shift for the -CH₂Cl carbon.

~125-142 ppm: The complex region for the 12 aromatic carbons. The carbons directly

bonded to the other ring (C1, C1') and the carbon bearing the chloromethyl group (C3)

would appear in the more downfield portion of this range.

Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of 3-
(Chloromethyl)-1,1'-biphenyl would be dominated by absorptions characteristic of the

aromatic rings and the C-Cl bond.

3100-3000 cm⁻¹: C-H stretching vibrations from the aromatic rings.

1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings, characteristic of the

biphenyl scaffold.[8]

~1260 cm⁻¹: A potential C-H wag vibration for the -CH₂Cl group.
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800-600 cm⁻¹: A strong absorption corresponding to the C-Cl stretching vibration. The exact

position can confirm the presence of the chloromethyl group.[9]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight

and fragmentation pattern, confirming the elemental composition.

Molecular Ion (M⁺): A prominent peak would be expected at m/z 202. The presence of a

smaller peak at m/z 204 (the M+2 peak), with an intensity approximately one-third of the M⁺

peak, is a definitive indicator of a single chlorine atom in the molecule due to the natural

isotopic abundance of ³⁵Cl and ³⁷Cl.

Key Fragment: The most significant fragment would likely be the loss of a chlorine radical

(·Cl) to form the resonance-stabilized biphenylmethyl carbocation [M-Cl]⁺ at m/z 167. This

fragment is often the base peak in the spectrum of benzylic chlorides.

General Protocol for Spectroscopic Analysis
Trustworthy data generation requires meticulous sample preparation and instrument setup.

Sample Preparation for NMR:

Accurately weigh 5-10 mg of 3-(Chloromethyl)-1,1'-biphenyl.

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

Sample Preparation for IR (ATR):
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Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance

(ATR) accessory.

Ensure good contact between the sample and the crystal by applying pressure with the

anvil.

Collect the spectrum.

Sample Preparation for GC-MS:

Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent like

dichloromethane or ethyl acetate.

Inject an aliquot (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer for analysis.

Section 3: Synthesis and Purification Workflow
The synthesis of 3-(Chloromethyl)-1,1'-biphenyl is most commonly achieved via the

chloromethylation of biphenyl. This electrophilic aromatic substitution reaction introduces the -

CH₂Cl group onto the aromatic ring. While biphenyl tends to substitute at the ortho- and para-

positions, reaction conditions can be tuned to favor the formation of different isomers, which

then require separation.
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Caption: General workflow for the synthesis and purification of 3-(Chloromethyl)-1,1'-
biphenyl.

General Experimental Protocol for Chloromethylation
This protocol describes a representative method. Researchers must adapt it based on

available equipment and specific literature precedents for isomer distribution. All work must be

performed in a certified chemical fume hood.

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas),

and a dropping funnel.

Reagent Charging: To the flask, add 1,1'-biphenyl and the Lewis acid catalyst (e.g.,

anhydrous zinc chloride).[10] Add a suitable solvent, such as glacial acetic acid or a

halogenated solvent.

Reaction: Begin stirring the mixture. Add a source of formaldehyde, such as

paraformaldehyde.[10] Through the dropping funnel, slowly add concentrated hydrochloric

acid.

Heating: Gently heat the reaction mixture (e.g., 50-60°C) and maintain for several hours,

monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.[11]

Workup:

Cool the reaction mixture to room temperature.

Slowly and carefully pour the mixture into a beaker containing ice-water to quench the

reaction.

Transfer the mixture to a separatory funnel and extract the product into an organic solvent

(e.g., dichloromethane).

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to

neutralize excess acid), and finally with brine.
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Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄),

filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the

crude product.

Purification: The crude product, a mixture of isomers, is purified using flash column

chromatography on silica gel, eluting with a non-polar solvent system (e.g., a hexane/ethyl

acetate gradient) to isolate the 3-isomer.

Section 4: Chemical Reactivity and Synthetic
Applications
The synthetic utility of 3-(Chloromethyl)-1,1'-biphenyl is almost entirely derived from the

reactivity of its benzylic chloride moiety. This group is an excellent electrophile, readily

participating in nucleophilic substitution reactions.

The Duality of Nucleophilic Substitution: Sₙ1 vs. Sₙ2
The benzylic position is unique in its ability to undergo substitution via both Sₙ1 and Sₙ2

mechanisms. The choice of pathway is dictated by the reaction conditions.[12]

Sₙ2 Pathway: With strong, unhindered nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) in polar aprotic

solvents (e.g., acetone, DMF), the reaction proceeds via a direct backside attack, displacing

the chloride ion in a single concerted step. This is the most common and synthetically

reliable pathway.

Sₙ1 Pathway: In the presence of weak nucleophiles and polar protic solvents (e.g., ethanol,

water), the C-Cl bond can ionize first to form a resonance-stabilized benzylic carbocation.

The positive charge is delocalized across the adjacent phenyl ring, making this intermediate

exceptionally stable. The nucleophile then attacks the carbocation.
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Caption: Competing Sₙ1 and Sₙ2 reaction pathways for 3-(Chloromethyl)-1,1'-biphenyl.

Applications in Drug Discovery and Development
Functionalized biphenyls are critical scaffolds in medicinal chemistry.[13][14] 3-
(Chloromethyl)-1,1'-biphenyl serves as a key intermediate to install the 3-biphenylmethyl

group, which can act as a lipophilic side chain or a linker to other pharmacophores.

Synthesis of Ethers and Esters: Reaction with alcohols or carboxylates (often under basic

conditions to deprotonate the nucleophile) provides access to a wide range of ether and

ester derivatives.

Synthesis of Amines: Alkylation of primary or secondary amines is a straightforward method

to produce more complex amine-containing targets.
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Carbon-Carbon Bond Formation: Reaction with cyanide ion yields the corresponding nitrile,

which can be hydrolyzed to a carboxylic acid or reduced to an amine, extending the carbon

chain. It can also be used to form Grignard reagents for further alkylation reactions.[15]

Section 5: Safety, Handling, and Storage
As a member of the benzylic chloride class of compounds, 3-(Chloromethyl)-1,1'-biphenyl
must be handled with appropriate caution. These compounds are potent alkylating agents and

are typically irritants and lachrymators (tear-producing agents).[15]

Hazard Identification & Personal Protective Equipment
(PPE)

Primary Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

Lachrymatory.

Engineering Controls: All handling of solid material and its solutions must be conducted in a

certified chemical fume hood to prevent inhalation of dust or vapors.[16]

Personal Protective Equipment:

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Ensure

gloves are changed immediately if contaminated.

Respiratory Protection: Not typically required when used within a fume hood. For spill

cleanup or in case of ventilation failure, a respirator with an organic vapor cartridge is

necessary.

Handling and Disposal Procedures
Handling: Avoid all personal contact, including inhalation and skin/eye contact. Avoid

generating dust. Keep containers tightly sealed when not in use.

Spill Cleanup: In case of a small spill, decontaminate the area with an absorbent material,

collect it in a sealed container, and treat it as hazardous waste.
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Disposal: All waste containing this compound, including rinsate from glassware, must be

disposed of as halogenated organic waste according to institutional and local regulations.[16]

Storage
To ensure stability and purity, 3-(Chloromethyl)-1,1'-biphenyl should be stored in a tightly

sealed container in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8°C.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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